

Characterization of 2-(Aminomethyl)-4-bromophenol: A Guide to Analytical Methods

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-(Aminomethyl)-4-bromophenol**

Cat. No.: **B1330120**

[Get Quote](#)

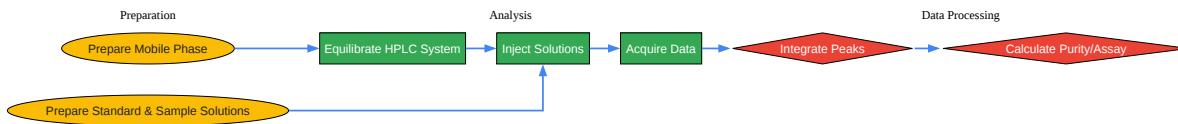
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of analytical methodologies for the characterization of **2-(Aminomethyl)-4-bromophenol**, a key intermediate in pharmaceutical synthesis. The following sections detail protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. While specific experimental data for this compound is not widely published, the methodologies presented are based on established techniques for analogous aminophenol and bromophenol derivatives, providing a robust starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is a primary technique for assessing the purity of **2-(Aminomethyl)-4-bromophenol** and quantifying its content in various matrices. A reversed-phase HPLC method with UV detection is generally suitable for this purpose.

Quantitative Data Summary


The following table outlines typical parameters for an HPLC method for the analysis of **2-(Aminomethyl)-4-bromophenol**. Retention times are estimated and will vary based on the specific system and conditions.

Parameter	Method 1: Reversed-Phase with UV Detection
Principle	Separation based on polarity differences.
Column	C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase	A: 0.1% Trifluoroacetic acid in Water B: Acetonitrile
Gradient	5% B to 95% B over 20 minutes
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	280 nm
Injection Volume	10 µL
Expected Retention Time	8 - 12 minutes

Experimental Protocol: HPLC Analysis

- Instrumentation:
 - High-Performance Liquid Chromatograph equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
 - Data acquisition and processing software.
- Reagents and Solutions:
 - Acetonitrile (HPLC grade)
 - Trifluoroacetic acid (TFA), analytical grade
 - Water (HPLC grade)
 - Mobile Phase A: Add 1.0 mL of TFA to 1000 mL of HPLC grade water and mix well.
 - Mobile Phase B: Acetonitrile.

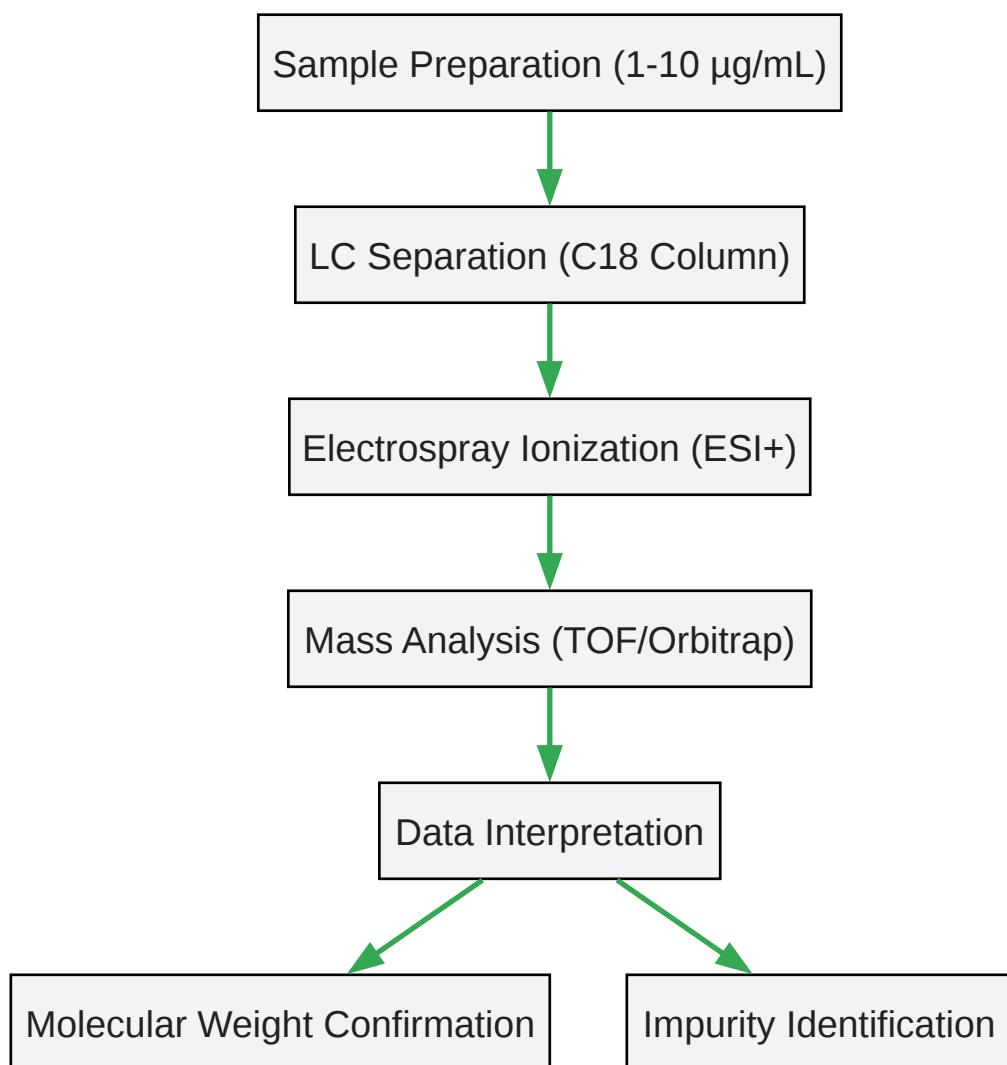
- Diluent: A 50:50 mixture of Mobile Phase A and B.
- Standard and Sample Preparation:
 - Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of **2-(Aminomethyl)-4-bromophenol** reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
 - Working Standard Solutions: Prepare a series of dilutions from the stock solution in the range of 0.01 mg/mL to 0.2 mg/mL to establish linearity.
 - Sample Solution: Prepare the sample to a final concentration of approximately 0.1 mg/mL in the diluent.
- Chromatographic Procedure:
 - Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
 - Inject the prepared standard and sample solutions.
 - Record the chromatograms and determine the retention time and peak area for **2-(Aminomethyl)-4-bromophenol**.
 - Purity is assessed by calculating the area percentage of the main peak relative to the total peak area.
 - Quantification is performed by comparing the peak area of the sample to the calibration curve generated from the working standard solutions.

[Click to download full resolution via product page](#)

HPLC Analysis Workflow

Mass Spectrometry (MS) for Identification and Impurity Profiling

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the confirmation of molecular identity and the characterization of impurities.


Quantitative Data Summary

The expected mass spectrometric data for **2-(Aminomethyl)-4-bromophenol** is summarized below. The presence of bromine results in a characteristic isotopic pattern.

Parameter	Expected Value
Molecular Formula	C ₇ H ₈ BrNO
Molecular Weight	202.05 g/mol
Monoisotopic Mass	200.97893 Da[1]
Expected [M+H] ⁺ m/z	201.9862, 203.9842 (Isotopic pattern for Br)
Key Fragmentation Ions	Loss of NH ₃ , loss of CH ₂ NH ₂

Experimental Protocol: LC-MS Analysis

- Instrumentation:
 - HPLC or UHPLC system coupled to a mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) with an electrospray ionization (ESI) source.
- Chromatographic Conditions:
 - Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 μ m).
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: 0.1% Formic acid in acetonitrile.
 - Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate.
 - Flow Rate: 0.3-0.5 mL/min.
 - Injection Volume: 1-5 μ L.
- Mass Spectrometry Parameters:
 - Ionization Mode: Positive ion mode (ESI+).
 - Data Acquisition: Acquire full scan data from m/z 50-500.
 - For impurity identification, targeted MS/MS scans can be performed on ions of interest.
- Procedure:
 - Prepare a dilute solution of the sample (1-10 μ g/mL) in the initial mobile phase composition.
 - Inject the sample into the LC-MS system.
 - Confirm the molecular weight of the main peak by extracting the ion chromatogram for the expected $[M+H]^+$ ions.
 - Analyze the mass spectra of minor peaks to identify potential impurities.

[Click to download full resolution via product page](#)

LC-MS Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for the unambiguous structural confirmation of **2-(Aminomethyl)-4-bromophenol**. Both ^1H and ^{13}C NMR provide detailed information about the chemical environment of the atoms in the molecule.

Predicted Quantitative Data Summary

The expected chemical shifts for **2-(Aminomethyl)-4-bromophenol** are provided below. Actual values may vary depending on the solvent and experimental conditions.

¹H NMR (Predicted)

Chemical Shift (ppm) Range	Multiplicity	Integration	Assignment
6.8 - 7.5	m	3H	Aromatic Protons
~4.0	s	2H	-CH ₂ -NH ₂
1.5 - 3.0	br s	2H	-NH ₂
9.0 - 10.0	br s	1H	-OH

¹³C NMR (Predicted)

Chemical Shift (ppm) Range	Assignment
150 - 160	C-OH
115 - 140	Aromatic Carbons
110 - 120	C-Br
~45	-CH ₂ -

Experimental Protocol: NMR Analysis

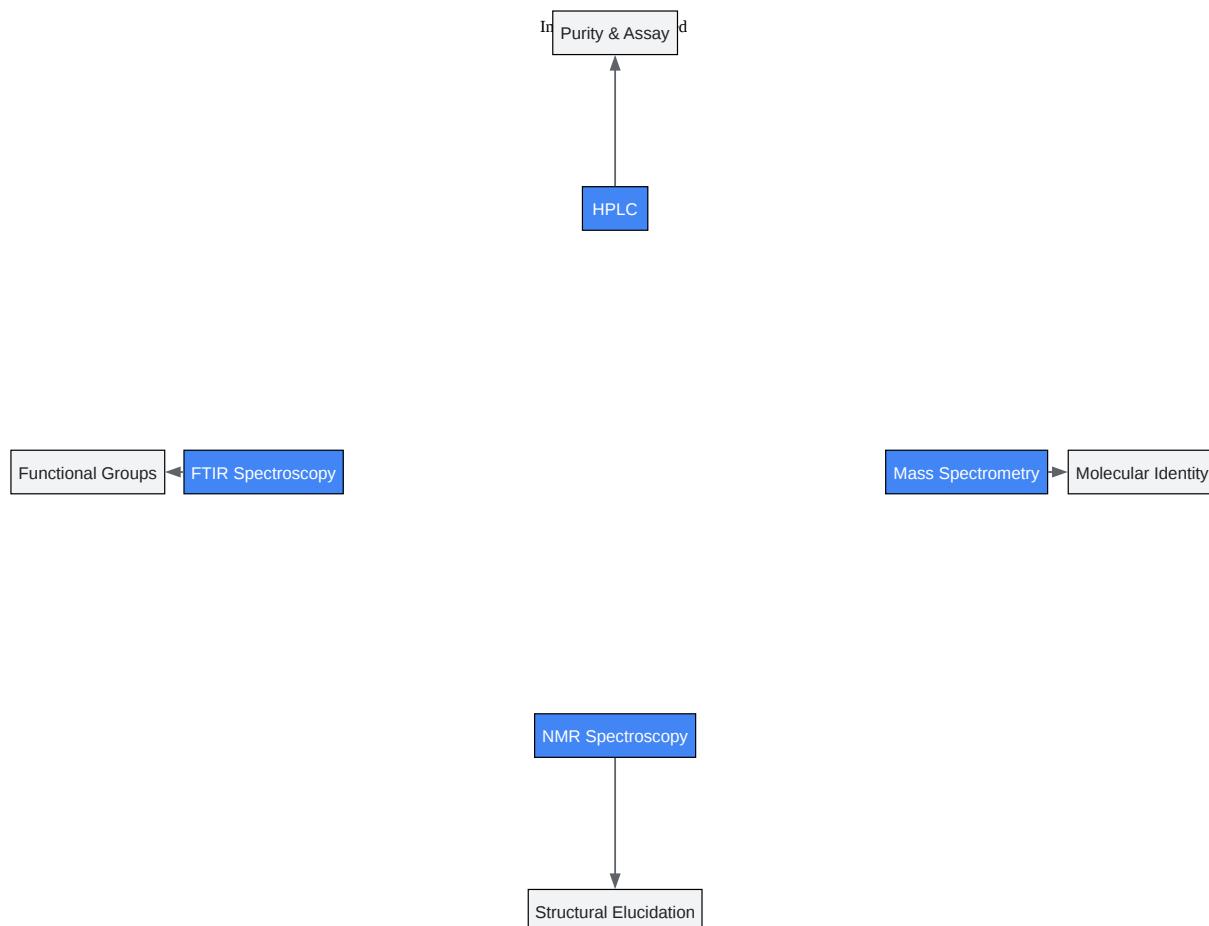
- Instrumentation:
 - NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation:
 - Accurately weigh 5-10 mg of the sample.
 - Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
DMSO-d₆ is often suitable for observing exchangeable protons like those in -NH₂ and -OH groups.

- Vortex the sample until fully dissolved.
- Data Acquisition:
 - Acquire a ^1H NMR spectrum.
 - Acquire a ^{13}C NMR spectrum.
 - Additional experiments such as COSY, HSQC, and HMBC can be performed for complete structural assignment if needed.
- Data Processing:
 - Process the spectra (Fourier transform, phase correction, and baseline correction).
 - Integrate the peaks in the ^1H NMR spectrum.
 - Assign the chemical shifts to the corresponding atoms in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Predicted Quantitative Data Summary


The following table lists the expected characteristic absorption bands for **2-(Aminomethyl)-4-bromophenol**.

Wavenumber (cm ⁻¹) Range	Vibration	Functional Group
3200 - 3500	O-H stretch (broad)	Phenolic -OH
3300 - 3400	N-H stretch	Primary Amine (-NH ₂)
3000 - 3100	C-H stretch	Aromatic C-H
2850 - 2960	C-H stretch	Aliphatic C-H (-CH ₂ -)
1550 - 1650	N-H bend	Primary Amine (-NH ₂)
1450 - 1600	C=C stretch	Aromatic Ring
1200 - 1300	C-O stretch	Phenol
1000 - 1100	C-N stretch	Amine
800 - 850	C-H bend (out-of-plane)	Substituted Benzene
500 - 600	C-Br stretch	Aryl Bromide

Experimental Protocol: FTIR Analysis

- Instrumentation:
 - Fourier-Transform Infrared Spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation:
 - For ATR-FTIR, place a small amount of the solid sample directly onto the ATR crystal.
 - Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
- Data Acquisition:
 - Record a background spectrum.
 - Record the sample spectrum over the range of 4000-400 cm⁻¹.

- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Interpretation:
 - Identify the major absorption bands in the spectrum.
 - Correlate the observed bands with the functional groups expected for the structure of **2-(Aminomethyl)-4-bromophenol**.

[Click to download full resolution via product page](#)**Analytical Techniques and Their Applications**

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(Aminomethyl)-4-bromophenol | C7H8BrNO | CID 224010 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Characterization of 2-(Aminomethyl)-4-bromophenol: A Guide to Analytical Methods]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1330120#analytical-methods-for-2-aminomethyl-4-bromophenol-characterization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com